Product packaging for 2-Bromo-2-propylcyclohexanone(Cat. No.:)

2-Bromo-2-propylcyclohexanone

Cat. No.: B8515461
M. Wt: 219.12 g/mol
InChI Key: GKSYTULVCJIKAW-UHFFFAOYSA-N
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Description

General Significance of α-Halo Ketones as Versatile Synthons

α-Halo ketones are a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent (the α-carbon) to a carbonyl group. youtube.com This unique structural arrangement, featuring two adjacent electrophilic centers (the carbonyl carbon and the α-carbon), imparts a high degree of reactivity and synthetic versatility. wikipedia.org They serve as crucial precursors in the synthesis of a wide variety of organic molecules, including important nitrogen, sulfur, and oxygen-containing heterocycles. wikipedia.orgresearchgate.net The inductive effect of the carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon highly susceptible to nucleophilic attack. nih.gov This inherent reactivity allows for the introduction of various functional groups through nucleophilic substitution reactions. stackexchange.com Furthermore, α-halo ketones can participate in elimination reactions to form α,β-unsaturated ketones, and undergo rearrangements like the Favorskii rearrangement, highlighting their role as multifaceted synthons in organic chemistry. youtube.comrsc.org

The synthetic utility of α-halo ketones is underscored by their application as key intermediates in the preparation of pharmacologically significant compounds. wikipedia.orgresearchgate.net Their ability to undergo a multitude of chemical transformations makes them indispensable tools for medicinal chemists and researchers in drug discovery. acs.org

Contextualizing 2-Bromo-2-propylcyclohexanone within α-Bromocyclohexanone Chemistry

This compound is a specific example of an α-bromocyclohexanone, a subclass of α-halo ketones that has been the subject of considerable study. The chemistry of α-bromocyclohexanones is influenced by the conformational constraints of the cyclohexane (B81311) ring and the stereochemical relationship between the bromine atom and the carbonyl group. rsc.orgjst.go.jp The parent compound, 2-bromocyclohexanone (B1249149), is a versatile reagent used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. nih.govresearchgate.net Its derivatives have shown potential in therapeutic applications, such as anticholinesterase activity for the treatment of neurodegenerative diseases.

The introduction of a propyl group at the α-position, as in this compound, creates a tertiary α-carbon bearing the bromine atom. This structural feature is significant as it influences both the synthesis and reactivity of the molecule. The synthesis of such a tertiary α-bromo ketone relies on the regioselective bromination of the corresponding unsymmetrical ketone, 2-propylcyclohexanone (B1346617). nih.gov

Current Research Trajectories in α-Bromocyclohexanone Synthesis and Reactivity

Current research in the field of α-bromocyclohexanone chemistry is focused on developing more efficient, selective, and environmentally benign synthetic methods. wikipedia.org This includes the use of novel brominating agents to avoid the hazards associated with molecular bromine, and the development of catalytic systems that offer high regioselectivity. nih.govtandfonline.com For instance, methods employing N-bromosuccinimide (NBS) in the presence of catalysts like aluminum oxide or montmorillonite (B579905) K-10 clay have been developed for the regioselective α-bromination of ketones. nih.govtandfonline.com

In terms of reactivity, contemporary studies continue to explore the utility of α-bromocyclohexanones in asymmetric synthesis and in the construction of complex natural products. jst.go.jp The development of enantioselective reactions involving α-bromocyclohexanone derivatives is an active area of investigation. jst.go.jpresearchgate.net Furthermore, the reactions of sterically hindered α-bromocyclohexanones, such as those with tertiary α-carbons, are being explored to understand the interplay between steric and electronic effects on reaction outcomes, for example, in competing nucleophilic substitution and Favorskii rearrangement pathways. rsc.org The synthesis of novel heterocyclic scaffolds from α-bromocyclohexanone precursors also remains a significant focus of current research. sci-hub.se

Synthesis and Properties of this compound

The preparation of this compound typically involves the direct α-bromination of the precursor ketone, 2-propylcyclohexanone. The regioselectivity of this reaction is a key consideration.

Under acidic conditions, the halogenation of an unsymmetrical ketone generally proceeds through an enol intermediate. The formation of the more substituted enol is thermodynamically favored, leading to the halogenation at the more substituted α-carbon. wikipedia.orglibretexts.org In the case of 2-propylcyclohexanone, this would result in the formation of this compound, where the bromine atom is introduced at the tertiary carbon.

Common brominating agents for this transformation include bromine (Br₂) in an acidic solvent like acetic acid, or N-bromosuccinimide (NBS) with an acid catalyst. masterorganicchemistry.compressbooks.pub

Table 1: Synthesis of this compound

PrecursorReagentsProductReaction Type
2-PropylcyclohexanoneBr₂ / Acetic AcidThis compoundAcid-catalyzed α-bromination
2-PropylcyclohexanoneNBS / H⁺ (cat.)This compoundAcid-catalyzed α-bromination

While specific physical properties for this compound are not widely documented, they can be inferred based on related compounds. It is expected to be a liquid or a low-melting solid at room temperature and soluble in common organic solvents.

Table 2: Predicted Properties of this compound

PropertyPredicted Value/Characteristic
Molecular FormulaC₉H₁₅BrO
Molecular Weight219.12 g/mol
Physical StateLiquid or low-melting solid
SolubilitySoluble in organic solvents

Reactivity and Synthetic Applications

The reactivity of this compound is dictated by the presence of the tertiary α-bromo ketone functionality. This structure makes it a valuable intermediate for various synthetic transformations.

One of the primary reactions of α-bromo ketones is nucleophilic substitution, where the bromine atom is displaced by a nucleophile. stackexchange.com However, with a tertiary α-carbon, the SN2 pathway is sterically hindered. Reactions with nucleophiles may proceed through an SN1 mechanism or other pathways. For instance, reaction with amines can lead to the formation of α-amino ketones, which are precursors to various biologically active molecules. acs.org

Another important reaction pathway for α-halo ketones is the Favorskii rearrangement, which occurs in the presence of a base. youtube.com For this compound, treatment with a base could lead to a ring contraction, forming a substituted cyclopentanecarboxylic acid derivative. The competition between nucleophilic substitution and the Favorskii rearrangement is influenced by factors such as the nature of the nucleophile/base, solvent, and temperature. rsc.org

Furthermore, this compound can undergo elimination reactions in the presence of a non-nucleophilic base to yield α,β-unsaturated ketones. libretexts.orgpressbooks.pub This provides a route to 2-propyl-2-cyclohexen-1-one, a conjugated system that can participate in various cycloaddition and conjugate addition reactions.

Table 3: Key Reactions of this compound

Reaction TypeReagentsProduct Type
Nucleophilic SubstitutionAmines, Alcohols, etc.α-Substituted ketones
Favorskii RearrangementBase (e.g., NaOH, NaOR)Cyclopentanecarboxylic acid derivatives
Elimination (Dehydrobromination)Non-nucleophilic base (e.g., Pyridine)α,β-Unsaturated ketone

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15BrO B8515461 2-Bromo-2-propylcyclohexanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15BrO

Molecular Weight

219.12 g/mol

IUPAC Name

2-bromo-2-propylcyclohexan-1-one

InChI

InChI=1S/C9H15BrO/c1-2-6-9(10)7-4-3-5-8(9)11/h2-7H2,1H3

InChI Key

GKSYTULVCJIKAW-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCCCC1=O)Br

Origin of Product

United States

Reaction Mechanisms and Kinetic Studies of 2 Bromo 2 Propylcyclohexanone

Mechanistic Investigations of α-Bromination of Cyclohexanones

The synthesis of 2-Bromo-2-propylcyclohexanone is achieved through the α-bromination of 2-propylcyclohexanone (B1346617). This reaction is a classic example of an α-substitution reaction of a ketone, which proceeds through the formation of an enol or enolate intermediate. The mechanism and kinetics are highly dependent on the reaction conditions, particularly the presence of acid or base catalysts.

Under acidic conditions, the α-bromination of cyclohexanones proceeds through an enol intermediate. libretexts.orgopenstax.org The mechanism involves several key steps:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., HBr, CH₃COOH). masterorganicchemistry.com This step increases the electrophilicity of the carbonyl carbon and, more importantly, activates the α-hydrogens. oregonstate.edu

Nucleophilic Attack on Bromine : The electron-rich double bond of the enol acts as a nucleophile, attacking an electrophilic bromine molecule (Br₂). masterorganicchemistry.comyoutube.com This forms a new carbon-bromine bond at the α-position.

Deprotonation : The intermediate oxonium ion is then deprotonated, typically by the bromide ion formed in the previous step, to regenerate the carbonyl group and yield the final α-bromo ketone product, this compound. masterorganicchemistry.com

The critical reactive intermediate in the acid-catalyzed α-bromination of cyclohexanones is the enol . libretexts.orgopenstax.org The formation of this enol is the slow, rate-limiting step of the reaction. openstax.orgcdnsciencepub.com

Enol Intermediate : The enol tautomer (a molecule containing both an alkene, '-ene', and an alcohol, '-ol') is the active nucleophile. Its formation is catalyzed by acid. masterorganicchemistry.com For 2-propylcyclohexanone, two possible enols can form, but the enol with the double bond between C1 and C2 (the more substituted position) is favored.

Transition State : The transition state for the rate-determining step involves the deprotonation of the α-carbon of the protonated ketone. cdnsciencepub.com It has been suggested that the reactivity in acid-catalyzed enolization is primarily controlled by the basicity of the ketone rather than by strain in an enol-like transition state. cdnsciencepub.com The subsequent reaction of the enol with bromine is fast and involves a transition state where the enol's π-bond attacks the Br₂ molecule.

Kinetic studies of the acid-catalyzed halogenation of ketones provide compelling evidence for the proposed mechanism. The reaction rate is observed to be first-order with respect to the ketone and first-order with respect to the acid catalyst, but zero-order with respect to the halogen (bromine). openstax.orglibretexts.org

The rate law is expressed as: Rate = k[Ketone][H⁺] openstax.orgmissouri.edu

Further evidence comes from deuterium exchange studies. The rate of acid-catalyzed deuterium incorporation at the α-position of a ketone is identical to the rate of halogenation under the same conditions. libretexts.orgopenstax.orgpressbooks.pub This strongly implies that both reactions proceed through the same rate-determining step involving a common intermediate, which is the enol. libretexts.org

Table 1: Relative Rates of Acid-Catalyzed Enolization for Cyclic Ketones This table provides context on how ring size affects the rate of enolization, a key factor in the bromination reaction.

Cyclic KetoneRelative Rate of Enolization
Cyclobutanone1.0
Cyclopentanone150
Cyclohexanone (B45756)743
Cycloheptanone101
Data adapted from analysis of acid-catalyzed bromination rates. cdnsciencepub.com

While mineral acids like HBr and carboxylic acids like acetic acid are common catalysts for enolization, other catalytic systems have been developed to influence the reaction's outcome, particularly its stereoselectivity. masterorganicchemistry.com

Acid Catalysts : The primary role of the acid catalyst is to accelerate the keto-enol tautomerism, which is otherwise very slow. masterorganicchemistry.commasterorganicchemistry.com

Organocatalysts : Chiral organic molecules, such as C₂-symmetric diphenylpyrrolidine or imidazolidine derivatives, have been successfully used to catalyze enantioselective α-bromination of ketones. rsc.org These catalysts form chiral enamines as intermediates, which then react with a bromine source to yield optically active α-bromo ketones.

Metal Catalysts : Chiral Palladium(II) complexes have also been shown to catalyze the asymmetric α-bromination of ketones, producing chiral α-bromoketones with moderate to high enantiomeric excess. researchgate.net

Brominating Agents : Besides molecular bromine (Br₂), other sources of electrophilic bromine like N-bromosuccinimide (NBS) are often used. masterorganicchemistry.com

Table 2: Examples of Catalysts in α-Bromination of Ketones

Catalyst TypeExample CatalystRole/Outcome
Acid CatalystAcetic Acid (AcOH)Promotes enol formation for bromination. masterorganicchemistry.com
OrganocatalystC₂-symmetric imidazolidineCatalyzes enantioselective α-bromination. rsc.org
Metal CatalystPd(CH₃CN)₂(S)-METBOX₂Catalyzes asymmetric α-bromination. researchgate.net

Mechanisms of Nucleophilic Substitution Reactions Involving this compound

This compound, being a tertiary α-bromo ketone, is a substrate prone to nucleophilic substitution reactions. The tertiary nature of the α-carbon, where the bromine is attached, strongly influences the mechanistic pathway.

The nucleophilic substitution of this compound is expected to proceed predominantly through a unimolecular nucleophilic substitution (Sₙ1) mechanism. wikipedia.org This pathway is favored for tertiary alkyl halides due to the stability of the resulting carbocation intermediate. libretexts.orgchemguide.co.uk

The Sₙ1 mechanism is a two-step process:

Rate = k[this compound]

Nucleophilic Attack : The carbocation intermediate is highly electrophilic and reacts rapidly with a nucleophile (e.g., water, alcohol). chemguide.co.uk Because the carbocation is planar, the nucleophile can attack from either face with roughly equal probability. wikipedia.orgkhanacademy.org This leads to a mixture of stereoisomeric products if other stereocenters are present in the molecule.

Factors favoring the Sₙ1 pathway for this compound include:

Substrate Structure : The substrate is a tertiary halide, which forms a relatively stable tertiary carbocation. libretexts.org

Leaving Group : Bromide is a good leaving group, facilitating the initial ionization step.

Solvent : Polar protic solvents (like water or ethanol) can stabilize both the carbocation intermediate and the leaving group through solvation, thus favoring the Sₙ1 mechanism. fiveable.me

SN2 Reaction Pathways

The bimolecular nucleophilic substitution (SN2) reaction is a fundamental process in organic chemistry characterized by a concerted, single-step mechanism. dalalinstitute.com In this pathway, a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group, a trajectory known as "backside attack". masterorganicchemistry.comyoutube.com This process leads to the simultaneous formation of a new bond with the nucleophile and the cleavage of the bond to the leaving group through a single pentacoordinate transition state. wikipedia.org The kinetics of the SN2 reaction are second-order, meaning the reaction rate is dependent on the concentrations of both the substrate and the nucleophile. youtube.com

For this compound, the SN2 reaction pathway is significantly disfavored. The substrate is a tertiary α-bromo ketone, meaning the carbon atom bonded to the bromine (the electrophilic center) is also bonded to three other carbon atoms (the carbonyl carbon, the C6 of the cyclohexane (B81311) ring, and the first carbon of the propyl group). This tertiary nature presents substantial steric hindrance, which severely impedes the requisite backside attack by a nucleophile. masterorganicchemistry.comwikipedia.org The bulky propyl group and the rigid structure of the cyclohexanone ring further obstruct access to the electrophilic carbon, making the formation of the pentacoordinate transition state energetically prohibitive. Consequently, SN2 reactions are generally not observed for tertiary substrates like this compound. wikipedia.org

FactorInfluence on SN2 Pathway for this compoundGeneral Principle
Substrate Steric HindranceHigh (Tertiary carbon)Reaction rate decreases significantly with increasing steric bulk (Methyl > Primary > Secondary >> Tertiary). masterorganicchemistry.com
Nucleophile AccessSeverely restricted by the propyl group and cyclohexyl ringBackside attack at a 180° angle to the leaving group is required. masterorganicchemistry.com
Transition State StabilityHighly unstable due to steric crowdingA pentacoordinate transition state must be accessible. wikipedia.org
Expected RateExtremely slow to non-existentThe rate is highly sensitive to the steric environment of the reaction center. wikipedia.org

Stereochemical Outcomes of Substitution Reactions

The stereochemical outcome of a nucleophilic substitution reaction is intrinsically linked to its mechanism.

SN2 Reaction: In the rare event that an SN2 reaction could occur at a chiral center, it would proceed with a complete inversion of stereochemistry. masterorganicchemistry.comyoutube.com This phenomenon, known as the Walden inversion, results from the backside attack of the nucleophile, which forces the other three substituents on the carbon to "flip" into the opposite configuration, much like an umbrella inverting in the wind. wikipedia.org

SN1 Reaction: Given the tertiary nature of this compound, the unimolecular nucleophilic substitution (SN1) mechanism is a more plausible pathway. This reaction proceeds in a stepwise manner, beginning with the slow, rate-determining departure of the leaving group (Br⁻) to form a planar, sp²-hybridized carbocation intermediate. chemist.sgoregonstate.edu Because this intermediate is flat, the incoming nucleophile can attack from either face with nearly equal probability. oregonstate.edu If the reaction center is a stereocenter, this results in the formation of a mixture of stereoisomers. If the alpha-carbon is the only chiral center in the molecule, a racemic (or near-racemic) mixture of enantiomers is typically produced. oregonstate.edu

Reaction PathwayKey IntermediateStereochemical OutcomeProduct(s) for a Chiral Substrate
SN2Pentacoordinate Transition StateInversion of configuration oregonstate.eduSingle stereoisomer (inverted)
SN1Planar CarbocationRacemization (or Diastereomerization) oregonstate.eduMixture of stereoisomers (enantiomers or diastereomers)

Mechanisms of Elimination Reactions (E1 and E2)

Elimination reactions are common and often compete with substitution reactions for tertiary halides like this compound. dalalinstitute.com These reactions result in the formation of an alkene through the removal of a hydrogen atom and a leaving group from adjacent carbon atoms. chemicalnote.com

E2 Mechanism: The bimolecular elimination (E2) reaction occurs in a single, concerted step. dalalinstitute.comlumenlearning.com A strong base abstracts a proton from a carbon adjacent (beta) to the leaving group, while the C-Br bond breaks and a π-bond forms simultaneously. chemicalnote.com This mechanism requires a specific geometry where the beta-hydrogen and the leaving group are in an anti-periplanar orientation (dihedral angle of 180°). dalalinstitute.comiitk.ac.in The rate of the E2 reaction is second-order, as it depends on the concentrations of both the substrate and the base. lumenlearning.com Strong, non-nucleophilic, sterically hindered bases, such as potassium tert-butoxide, favor the E2 pathway. ksu.edu.sa

E1 Mechanism: The unimolecular elimination (E1) reaction is a two-step process that shares its first step with the SN1 reaction: the slow, rate-determining formation of a carbocation intermediate. lumenlearning.comksu.edu.sa In the second, fast step, a weak base (often the solvent) removes a proton from a beta-carbon, leading to the formation of a double bond. ksu.edu.sa The rate of an E1 reaction is first-order, depending only on the substrate concentration. lumenlearning.com These reactions are favored by weak bases and polar protic solvents. iitk.ac.in In accordance with Zaitsev's rule, both E1 and E2 reactions tend to favor the formation of the most stable, most substituted alkene as the major product, unless a sterically bulky base is used. chemicalnote.comksu.edu.sa

For this compound, beta-protons are available on C6 of the cyclohexane ring and on the first carbon of the propyl group, leading to the potential for different alkene products.

FeatureE1 MechanismE2 Mechanism
KineticsFirst-order: Rate = k[Substrate] lumenlearning.comSecond-order: Rate = k[Substrate][Base] lumenlearning.com
MechanismTwo steps, via a carbocation intermediate chemicalnote.comOne concerted step chemicalnote.com
Base RequirementWeak base is sufficient (e.g., H₂O, ROH) iitk.ac.inStrong base is required (e.g., ⁻OR, ⁻OH) lumenlearning.com
StereochemistryNo specific geometry requiredRequires anti-periplanar arrangement dalalinstitute.com
RegioselectivityZaitsev's rule (favors more substituted alkene) ksu.edu.saZaitsev's rule (unless a bulky base is used) ksu.edu.sa
CompetitionCompetes with SN1 reactions ksu.edu.saCompetes with SN2 reactions (if possible) dalalinstitute.com

Reactivity Profiles and Chemical Transformations of 2 Bromo 2 Propylcyclohexanone

Reactions with Oxygen Nucleophiles

2-Bromo-2-propylcyclohexanone readily reacts with oxygen-containing nucleophiles, primarily through a nucleophilic substitution pathway at the α-carbon. Common oxygen nucleophiles include hydroxide (B78521) ions (OH⁻) and alkoxide ions (RO⁻). libretexts.org

When treated with a base such as sodium hydroxide, the primary reaction is the substitution of the bromine atom to yield 2-hydroxy-2-propylcyclohexanone. However, with cyclic α-halo ketones, a competing reaction known as the Favorskii rearrangement can occur, especially in the presence of a strong base. ddugu.ac.inadichemistry.com This rearrangement involves the formation of a cyclopropanone (B1606653) intermediate, which then undergoes nucleophilic attack by the hydroxide or alkoxide, leading to ring contraction. adichemistry.comstudy.comnrochemistry.com For this compound, this would result in the formation of 1-propylcyclopentanecarboxylic acid or its corresponding ester if an alkoxide is used. adichemistry.com

The reaction with alkoxides, such as sodium methoxide (B1231860) (NaOCH₃) or sodium ethoxide (NaOCH₂CH₃), follows a similar pattern. nih.gov Direct Sₙ2 substitution yields the corresponding α-alkoxy ketone, for instance, 2-methoxy-2-propylcyclohexanone. This reaction is a key step in the Williamson ether synthesis. libretexts.org

NucleophileReagent ExampleProduct(s)Reaction Type
HydroxideSodium Hydroxide (NaOH)2-Hydroxy-2-propylcyclohexanone / 1-Propylcyclopentanecarboxylic acidSₙ2 Substitution / Favorskii Rearrangement
AlkoxideSodium Methoxide (NaOCH₃)2-Methoxy-2-propylcyclohexanone / Methyl 1-propylcyclopentanecarboxylateSₙ2 Substitution / Favorskii Rearrangement

Reactions with Nitrogen Nucleophiles

Nitrogen nucleophiles, such as ammonia (B1221849) and primary or secondary amines, react with this compound to form α-amino ketones. libretexts.org The reaction typically proceeds via an Sₙ2 mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic α-carbon, displacing the bromide ion. libretexts.orgnih.gov

For example, reaction with ammonia yields 2-amino-2-propylcyclohexanone. Similarly, primary amines (RNH₂) and secondary amines (R₂NH) produce N-substituted and N,N-disubstituted α-amino ketones, respectively. These reactions are often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen bromide byproduct. The resulting α-amino ketones are versatile intermediates in organic synthesis.

NucleophileReagent ExampleProductReaction Type
AmmoniaNH₃2-Amino-2-propylcyclohexanoneSₙ2 Substitution
Primary AmineMethylamine (CH₃NH₂)2-(Methylamino)-2-propylcyclohexanoneSₙ2 Substitution
Secondary AmineDiethylamine ((CH₃CH₂)₂NH)2-(Diethylamino)-2-propylcyclohexanoneSₙ2 Substitution

Reactions with Sulfur Nucleophiles

Sulfur-based nucleophiles, such as thiols (RSH) and their conjugate bases, thiolates (RS⁻), are highly effective for substitution reactions with α-haloketones due to the high nucleophilicity of sulfur. youtube.com The reaction of this compound with a thiol, like ethanethiol (B150549) (CH₃CH₂SH), in the presence of a base, results in the formation of an α-thioether ketone, 2-(ethylthio)-2-propylcyclohexanone.

This transformation is a direct application of Sₙ2 displacement at the α-carbon. The resulting α-thio ketones can be valuable synthetic intermediates, for instance, in the generation of enolates or for further functionalization. The reaction can also be triggered by biological thiols, which can lead to the formation of reactive episulfonium ion intermediates. nih.govnih.gov

NucleophileReagent ExampleProductReaction Type
ThiolateSodium ethanethiolate (NaSCH₂CH₃)2-(Ethylthio)-2-propylcyclohexanoneSₙ2 Substitution
ThiolEthanethiol (CH₃CH₂SH) with base2-(Ethylthio)-2-propylcyclohexanoneSₙ2 Substitution

Reactions with Carbon Nucleophiles

The reaction of this compound with carbon nucleophiles is a powerful method for forming new carbon-carbon bonds. Enolates, which are generated by treating a ketone or ester with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), are common carbon nucleophiles used for this purpose. bham.ac.ukmasterorganicchemistry.com

For instance, the enolate of a ketone like acetone (B3395972) can attack the α-carbon of this compound, displacing the bromide and forming a 1,4-dicarbonyl compound. libretexts.org This type of alkylation reaction is fundamental in the synthesis of more complex molecular architectures. The choice of base and reaction conditions is crucial to control the regioselectivity of enolate formation and prevent side reactions. bham.ac.uk

NucleophileReagent ExampleProduct (after reaction with acetone enolate)Reaction Type
EnolateAcetone + LDA1-(1-Propyl-2-oxocyclohexyl)propan-2-oneSₙ2 Substitution (Alkylation)
CyanideSodium Cyanide (NaCN)1-Propyl-2-oxocyclohexane-1-carbonitrileSₙ2 Substitution

Cyclization Reactions Leading to Heterocyclic Compounds

α-Haloketones are exceptionally useful precursors for the synthesis of a wide variety of heterocyclic compounds. By reacting with bifunctional nucleophiles, this compound can be used to construct both five- and six-membered heterocyclic rings.

One of the most classic methods for synthesizing five-membered heterocycles from α-haloketones is the Hantzsch thiazole (B1198619) synthesis. semanticscholar.orgscirp.org In this reaction, an α-bromo ketone is treated with a thioamide. For this compound, reaction with thioacetamide (B46855) would lead to the formation of a highly substituted thiazole derivative. The mechanism involves initial nucleophilic attack by the sulfur of the thioamide on the α-carbon, followed by cyclization and dehydration. tandfonline.comresearchgate.net

Similarly, reaction with 2-aminopyridine (B139424) can lead to the formation of fused imidazo[1,2-a]pyridine (B132010) systems, where the initial Sₙ2 reaction is followed by intramolecular cyclization and dehydration. researchgate.net

HeterocycleReagentSynthetic Method
ThiazoleThioacetamideHantzsch Thiazole Synthesis
Imidazo[1,2-a]pyridine2-AminopyridineCondensation/Cyclization

The synthesis of six-membered heterocycles can also be achieved using this compound. The Kröhnke pyridine (B92270) synthesis provides a pathway to highly functionalized pyridines. wikipedia.org This method involves the reaction of an α-pyridinium methyl ketone salt (which can be formed from an α-bromo ketone) with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source like ammonium (B1175870) acetate. wikipedia.org

A more direct approach involves reacting the α-bromo ketone with a species that can provide three atoms for the new ring. For example, condensation with an enaminone or a β-ketoester in the presence of ammonia could lead to the formation of substituted pyridine or dihydropyridine (B1217469) derivatives. organic-chemistry.org

HeterocycleReagent(s)Synthetic Method
PyridinePyridine (to form salt), then α,β-unsaturated ketone + NH₄OAcKröhnke Pyridine Synthesis
DihydropyridinoneMalonamide + BaseCondensation/Cyclization

Rearrangement Reactions (e.g., Favorskii Rearrangement Analogs)

The most prominent rearrangement reaction for α-halo ketones such as this compound is the Favorskii rearrangement. This reaction is a cornerstone transformation for cyclic α-halo ketones, characteristically resulting in a ring contraction. publish.csiro.auwikipedia.org When subjected to basic conditions, this compound is expected to yield derivatives of 1-propylcyclopentanecarboxylic acid. The specific product is determined by the base and solvent system employed; the use of hydroxide ions leads to the carboxylic acid, while alkoxides yield esters and amines produce amides. ddugu.ac.inadichemistry.com

The generally accepted mechanism for this transformation involves the initial abstraction of an acidic α'-proton (from the carbon on the other side of the carbonyl group) by a base. adichemistry.comstudy.com This generates an enolate ion, which then undergoes an intramolecular nucleophilic attack, displacing the bromide ion to form a strained bicyclic cyclopropanone intermediate. wikipedia.orgwikipedia.org The subsequent step involves the nucleophilic attack of the base (e.g., hydroxide or alkoxide) on the carbonyl carbon of this intermediate. This attack leads to the cleavage of the cyclopropanone ring to form the most stable carbanion, which upon protonation, yields the final ring-contracted product. ddugu.ac.in For this compound, this pathway results in the formation of a five-membered ring with a propyl group and a carboxyl-derived functional group attached to the same carbon.

The reaction conditions for the Favorskii rearrangement are typically straightforward, involving the treatment of the α-bromo ketone with a base in a suitable solvent.

ReactantBase/NucleophileSolventExpected ProductTypical Yield
This compoundSodium hydroxide (NaOH)Water/Ethanol1-Propylcyclopentanecarboxylic acidHigh
This compoundSodium methoxide (NaOMe)Methanol (MeOH)Methyl 1-propylcyclopentanecarboxylateHigh
This compoundAmmonia (NH₃)Ethanol1-PropylcyclopentanecarboxamideModerate to High

Redox Transformations

Reduction Reactions

Reduction of this compound can proceed via two primary pathways: reductive dehalogenation or carbonyl reduction.

Reductive Dehalogenation: This process involves the removal of the bromine atom and its replacement with a hydrogen atom, yielding the parent ketone, 2-propylcyclohexanone (B1346617). This transformation is typically accomplished using radical reducing agents. organic-chemistry.org Tributyltin hydride (Bu₃SnH), often in the presence of a radical initiator like azobisisobutyronitrile (AIBN), is a classic reagent for this purpose. organic-chemistry.orglibretexts.org The mechanism involves the homolytic cleavage of the carbon-bromine bond, followed by hydrogen atom abstraction from the tin hydride.

Carbonyl Reduction (Formation of Halohydrins): This pathway involves the reduction of the ketone functionality to a secondary alcohol, without affecting the carbon-bromine bond. The product is a halohydrin, specifically 2-bromo-2-propylcyclohexanol. Standard hydride reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are effective for this transformation. youtube.comodinity.com The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. vu.nl Studies on similar 2-halocyclohexanones have shown that this reduction often proceeds with high stereoselectivity. vu.nl

Oxidation Reactions

While less common, the oxidation of α-halo ketones can be achieved. A significant oxidative transformation for cyclic ketones is the Baeyer-Villiger oxidation. wikipedia.orgorganic-chemistry.org This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting a cyclic ketone into a lactone (a cyclic ester). chemistrysteps.com

For this compound, treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to yield a seven-membered lactone. publish.csiro.au The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. Generally, the more substituted carbon atom preferentially migrates. organic-chemistry.org In this case, the oxygen would likely insert between the carbonyl carbon and the bromine- and propyl-substituted carbon. The presence of the electron-withdrawing bromine atom may influence the reaction's rate and outcome. publish.csiro.au

Transformation TypeReagent(s)Expected Major Product
Reductive DehalogenationTributyltin hydride (Bu₃SnH), AIBN2-Propylcyclohexanone
Carbonyl ReductionSodium borohydride (NaBH₄)2-Bromo-2-propylcyclohexanol
Baeyer-Villiger Oxidationm-Chloroperoxybenzoic acid (m-CPBA)3-Bromo-3-propyl-oxepan-2-one

Stereochemistry and Conformational Analysis of 2 Bromo 2 Propylcyclohexanone

Chair Conformations and Ring Flip Dynamics

The cyclohexane (B81311) ring in 2-Bromo-2-propylcyclohexanone predominantly adopts a chair conformation to minimize angular and torsional strain. ias.ac.in This conformation allows for all carbon-carbon bonds to be staggered, which is an energetically favorable arrangement. The molecule is not static; it undergoes a rapid process known as a ring flip, where one chair conformation converts into another. ias.ac.in During this ring flip, all axial substituents become equatorial and vice versa. ias.ac.in

The two chair conformations are in a constant state of equilibrium. The energy barrier for this interconversion in cyclohexane is approximately 45 kJ/mol, allowing for about one million interconversions per second at room temperature. ias.ac.in For substituted cyclohexanones, the rate of this ring flip can be influenced by the nature of the substituents.

The general process of a ring flip can be visualized as follows:

Chair 1 ⇌ Twist-Boat ⇌ Boat ⇌ Twist-Boat ⇌ Chair 2

For this compound, the two resulting chair conformers are diastereomers and are not energetically equivalent due to the different spatial arrangements of the bromo and propyl groups.

Axial and Equatorial Preference of Bromo and Propyl Substituents

In a substituted cyclohexane, a substituent can occupy either an axial position, which is perpendicular to the general plane of the ring, or an equatorial position, which is in the plane of the ring. nih.gov Generally, bulkier substituents prefer the equatorial position to avoid steric hindrance with other axial substituents, specifically the 1,3-diaxial interactions. libretexts.org

However, in 2-halocyclohexanones, a notable exception to this rule is observed. The halogen atom often prefers the axial position. This preference is attributed to a combination of stereoelectronic effects. In the case of 2-bromocyclohexanone (B1249149), the axial conformer is favored in nonpolar solvents. researchgate.netstackexchange.com This is explained by the dipole-dipole interactions between the C-Br bond and the C=O bond. In the equatorial conformer, the dipoles are more aligned, leading to repulsion, whereas in the axial conformer, they are further apart, resulting in a more stable arrangement. stackexchange.com

For this compound, both the bromo and propyl groups are on the same carbon. In one chair conformation, one group will be axial and the other equatorial. After a ring flip, their positions will be inverted. The propyl group, being bulkier than the bromine atom, would be expected to have a strong preference for the equatorial position to minimize steric strain. However, the inherent preference of the bromine for the axial position in 2-halocyclohexanones presents a competing effect. The final equilibrium will be determined by the balance of these steric and electronic factors.

Table 1: Conformational Preference of Axial Bromine in 2-Bromocyclohexanone in Various Solvents stackexchange.com
SolventMolar Fraction of Axial Conformer (%)
Vapor92.5
CCl481
CHCl366
Acetonitrile36
DMSO33

Stereoisomerism and Chiral Purity Considerations

The C2 carbon atom in this compound is a stereocenter as it is bonded to four different groups: a bromine atom, a propyl group, the carbonyl carbon (C1), and the methylene (B1212753) carbon (C3) of the ring. Consequently, the molecule is chiral and can exist as a pair of enantiomers, (R)-2-Bromo-2-propylcyclohexanone and (S)-2-Bromo-2-propylcyclohexanone.

These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. The synthesis of this compound from an achiral starting material without the use of a chiral catalyst or resolving agent will result in a racemic mixture, containing equal amounts of the (R) and (S) enantiomers.

The chiral purity, or enantiomeric excess, is a measure of the amount of one enantiomer present in a mixture compared to the other. Achieving high chiral purity is often crucial in the synthesis of pharmaceuticals and other biologically active molecules, as different enantiomers can have vastly different biological activities. Separation of the enantiomers can be achieved through techniques such as chiral chromatography.

Influence of Steric and Electronic Effects on Conformational Equilibria

The conformational equilibrium of this compound is dictated by a delicate interplay of steric and electronic effects.

Steric Effects: The primary steric consideration is the 1,3-diaxial interaction. A substituent in the axial position experiences steric repulsion from the axial hydrogens on C4 and C6. The propyl group is significantly larger than the bromine atom, and therefore, placing the propyl group in the axial position would result in substantial steric strain. This would strongly favor the conformation where the propyl group is equatorial.

Electronic Effects: As observed in 2-bromocyclohexanone, electronic factors favor the bromine atom in the axial position. stackexchange.comrsc.org This is due to the minimization of dipole-dipole repulsion between the C-Br and C=O bonds. This effect stabilizes the conformation where the bromine is axial.

The equilibrium position for this compound will therefore be a compromise between these two opposing effects. It is highly probable that the conformation with the equatorial propyl group and axial bromine atom will be the more stable conformer, as the steric hindrance from an axial propyl group would likely outweigh the electronic preference for an axial bromine.

Table 2: Comparison of A-Values (a measure of steric bulk) for Relevant Substituents
SubstituentA-Value (kcal/mol)
-Br0.38 - 0.62
-CH31.74
-CH2CH31.75
-CH(CH3)22.21
-CH2CH2CH3 (Propyl)~1.8

Note: The A-value for the propyl group is an approximation based on similar alkyl groups.

Conformational Analysis in Solution and Solid State

The conformational equilibrium of a molecule can be significantly influenced by its physical state (solid or solution) and the nature of the solvent.

In Solution: In solution, the conformational equilibrium of this compound is expected to be solvent-dependent. As seen with 2-bromocyclohexanone, polar solvents tend to destabilize the axial bromo conformer. researchgate.netstackexchange.com This is because polar solvents can better solvate the more polar equatorial conformer, where the C-Br and C=O dipoles are more aligned. Therefore, in polar solvents, the equilibrium is expected to shift towards the conformer with the equatorial bromine and axial propyl group, despite the significant steric strain this would introduce. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for studying these equilibria in solution by analyzing coupling constants and chemical shifts. researchgate.netauremn.org.br

In the Solid State: In the solid state, the molecule adopts a single, fixed conformation that is packed into a crystal lattice. This conformation is the one that allows for the most stable crystal packing and is not necessarily the most stable conformation in solution. X-ray crystallography is the definitive technique for determining the solid-state structure of a molecule. wikipedia.orgnih.gov To date, no public crystal structure of this compound has been reported. Such a study would provide precise information on bond lengths, bond angles, and the preferred solid-state conformation, offering valuable insight into the interplay of steric and electronic effects within this molecule.

Computational and Theoretical Studies on 2 Bromo 2 Propylcyclohexanone and Substituted Cyclohexanone Derivatives

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling are essential for exploring the conformational landscape of substituted cyclohexanone (B45756) derivatives. The cyclohexanone ring is more flexible than a cyclohexane (B81311) ring due to the presence of an sp2-hybridized carbon, which reduces the puckering of the ring and lowers the barrier for interconversion between chair conformations. researchgate.net

For 2-substituted cyclohexanones, the conformational equilibrium between the axial and equatorial positions of the substituent is influenced by a combination of steric and electronic effects. nih.gov While larger groups generally prefer the less sterically hindered equatorial position to avoid 1,3-diaxial interactions, electronic factors such as the anomeric effect can stabilize the axial conformer. researchgate.netresearchgate.net In the case of 2-halocyclohexanones, studies have shown that the axial conformation can be significantly stabilized, and this stability increases with the size of the halogen. researchgate.netrsc.org For 2-bromocyclohexanone (B1249149), the axial conformer is the major form in many solvents. rsc.org The presence of an additional propyl group at the C2 position in 2-Bromo-2-propylcyclohexanone introduces further steric bulk, which would be a key factor in determining the final conformational preference.

Table 1: Overview of Computational Methods in Cyclohexanone Analysis
Computational MethodPrimary ApplicationInformation Obtained
Density Functional Theory (DFT)Electronic structure, reaction mechanismsOptimized geometries, relative energies, vibrational frequencies, electronic properties
Ab Initio Methods (e.g., HF, MP2)Conformational analysis, high-accuracy energy calculationsConformer stabilities, energy barriers for interconversion, electronic energies
Molecular ModelingVisualization of molecular structures and interactions3D structures, steric hindrance analysis, conformational landscapes

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules. It has been successfully applied to study halogenated cyclohexanes and α-haloketones to understand the influence of halogen substitution on molecular geometry and stability. researchgate.netup.ac.za DFT calculations, often using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311+G**), can accurately predict the relative energies of different conformers and isomers. researchgate.nettandfonline.com

For substituted cyclohexanones, DFT is used to:

Optimize Molecular Geometries: Determine the most stable three-dimensional arrangement of atoms.

Calculate Relative Energies: Compare the stability of axial versus equatorial conformers to predict the equilibrium populations. researchgate.net

Analyze Electronic Properties: Investigate how substituents affect the electron distribution within the molecule, including dipole moments and charge distribution. tandfonline.com

Simulate Vibrational Spectra: Predict infrared (IR) spectra, which can be compared with experimental data to confirm structural assignments. researchgate.net

These calculations help to rationalize experimental observations, such as the preference for the axial conformation in some 2-halocyclohexanones, by dissecting the contributions from steric repulsion and electronic effects like hyperconjugation. researchgate.net

Ab initio molecular orbital methods, which are based on first principles of quantum mechanics without empirical parameters, provide another powerful approach for conformational analysis. researchgate.net Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are used to perform high-accuracy calculations on the conformational energies of substituted cyclohexanones. nih.gov

These studies have been crucial in understanding the conformational behavior of 2-substituted cyclohexanones. For instance, ab initio calculations have confirmed that for 2-fluorocyclohexanone, the axial conformer is the most stable in the gas phase, a finding that aligns with experimental data. rsc.org For larger halogens like bromine, these methods help to quantify the balance between the attractive electrostatic interactions (stabilizing the axial form) and steric repulsions that destabilize it. researchgate.netrsc.org The insights gained from ab initio studies on simpler 2-halocyclohexanones can be extrapolated to predict the behavior of more complex molecules like this compound.

Theoretical Insights into Reaction Mechanisms and Energetics

Theoretical methods are invaluable for elucidating the complex reaction mechanisms of α-haloketones. The presence of the carbonyl group significantly influences the reactivity of the adjacent carbon-halogen bond, making α-haloketones potent alkylating agents. nih.gov The electron-withdrawing nature of the carbonyl group increases the polarity of the C-X bond and enhances the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack. nih.gov

Computational studies, particularly using DFT, have been employed to model the reactions of α-haloketones with various nucleophiles. up.ac.za These studies can map out the entire reaction pathway, identifying intermediates and transition states. For α-haloketones, there are often competing reaction pathways, such as nucleophilic substitution (Sₙ2) and base-catalyzed rearrangements (like the Favorskii rearrangement). up.ac.zawikipedia.org Computational modeling can determine the activation energies for these competing pathways, explaining why one product is favored over another under specific reaction conditions. up.ac.za

A key aspect of understanding reaction mechanisms is the characterization of the transition state—the highest energy point along the reaction coordinate that connects reactants to products. ksu.edu.sa The structure and energy of the transition state determine the rate of a chemical reaction. Computational chemistry allows for the direct calculation and visualization of these fleeting structures.

For reactions involving this compound, such as nucleophilic substitution, theoretical calculations can model the transition state where the nucleophile attacks the α-carbon and the bromide ion begins to depart. up.ac.zaksu.edu.sa By analyzing the geometry and energy of the transition state, chemists can understand factors that influence the reaction rate, such as steric hindrance. nih.gov For example, in an Sₙ2 reaction, the nucleophile must approach from the backside of the carbon-bromine bond, and the presence of the propyl group and the cyclohexyl ring would create significant steric hindrance, which can be quantified through transition state calculations. ksu.edu.sanih.gov

Reaction energy diagrams (or profiles) are graphical representations of the energy changes that occur during a chemical reaction. researchgate.net These diagrams are constructed from computational data by calculating the energies of the reactants, intermediates, transition states, and products. msu.edu

A typical reaction energy diagram plots the potential energy against the reaction coordinate, which represents the progress of the reaction. Key features of the diagram include:

Reactants and Products: The starting and ending points of the reaction. The difference in their energies (ΔE or ΔG) indicates whether the reaction is exothermic or endothermic. msu.edu

Transition States: The peaks on the diagram, representing energy maxima.

Intermediates: Local energy minima between two transition states in a multi-step reaction.

Activation Energy (Ea or ΔG‡): The energy difference between the reactants and the highest energy transition state. This value is crucial as it governs the reaction rate. msu.edu

For a reaction of this compound, computational methods can generate an energy diagram for a proposed mechanism, such as an Sₙ1 or Sₙ2 pathway, providing a quantitative understanding of the reaction's feasibility and kinetics. researchgate.netyoutube.com

Computational Prediction of Spectroscopic Properties (e.g., NMR, Mass Spectrometry Fragmentation)

Computational chemistry is also a powerful tool for predicting spectroscopic properties, which can aid in the identification and characterization of unknown compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can predict both ¹H and ¹³C NMR chemical shifts and coupling constants. uncw.educompchemhighlights.org This is typically done by first performing a conformational search and geometry optimization (often with DFT) to find the lowest energy conformers of the molecule. github.io Then, for each stable conformer, NMR shielding tensors are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. uncw.edu The predicted chemical shifts are obtained by averaging the values for each conformer, weighted by their Boltzmann population. uncw.edu Comparing these predicted spectra with experimental data can be a powerful method for confirming a proposed structure or assigning the stereochemistry of a complex molecule. compchemhighlights.org

Mass Spectrometry (MS) Fragmentation: Mass spectrometry is a key technique for determining the molecular weight and structure of a compound. The fragmentation pattern observed in a mass spectrum provides a fingerprint of the molecule. Computational methods can help predict these fragmentation patterns by calculating the energies of the molecular ion and various potential fragment ions. researchgate.net

For this compound, fragmentation would likely follow pathways common to ketones and halogenated compounds. The most common fragmentation for ketones is α-cleavage, where the bond adjacent to the carbonyl group is broken. youtube.comyoutube.com This would lead to the loss of the propyl group or the bromo-substituted carbon. The presence of bromine is also easily identified in a mass spectrum due to the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in nearly a 1:1 ratio.

Table 2: Predicted Mass Spectrometry Fragments for this compound (Molecular Formula: C₉H₁₅BrO, MW ≈ 218/220)
m/z (mass-to-charge ratio)Possible Fragment StructureFragmentation Pathway
218/220[C₉H₁₅BrO]⁺Molecular Ion (M⁺)
175/177[M - C₃H₇]⁺α-cleavage, loss of propyl radical
139[M - Br]⁺Loss of bromine radical
97[C₆H₉O]⁺Loss of propyl and bromine
43[C₃H₇]⁺Propyl cation

Elucidation of Structure-Reactivity Relationships through Computational Approaches

Computational chemistry provides a powerful lens for understanding the intricate relationship between the three-dimensional structure of a molecule and its chemical reactivity. In the case of this compound and its derivatives, theoretical studies, primarily employing Density Functional Theory (DFT), offer deep insights into how the substituents on the cyclohexanone ring govern its behavior in chemical reactions. These computational approaches allow for the detailed examination of electronic effects, steric hindrance, and the conformational landscape, all of which are critical in determining the regioselectivity and stereoselectivity of reactions.

At the heart of computational analysis of substituted cyclohexanones is the conformational preference of the substituents. The cyclohexanone ring is not planar but exists predominantly in a chair conformation to minimize angular and torsional strain. For a 2,2-disubstituted cyclohexanone like this compound, one substituent must occupy an axial position and the other an equatorial position. Computational energy calculations can predict the most stable ground-state geometry by quantifying the energetic penalties associated with steric and electronic interactions.

The steric bulk of the propyl group and the bromine atom, along with electronic factors such as the anomeric effect, play a significant role in determining the favored conformation. The anomeric effect, a stereoelectronic phenomenon, can stabilize a conformation where an electronegative substituent (like bromine) is in the axial position, despite potential steric clashes. Natural Bond Orbital (NBO) analysis is a computational technique frequently used to investigate these hyperconjugative interactions that underpin the anomeric effect. researchgate.net

Computational models can also elucidate the transition states of reactions involving this compound, such as nucleophilic additions to the carbonyl group. By calculating the activation energies for different reaction pathways, chemists can predict the kinetic favorability of forming one stereoisomer over another. academie-sciences.fracs.org For instance, the trajectory of a nucleophile's approach to the carbonyl carbon is influenced by the steric and electronic nature of the adjacent α-substituents. acs.org The bromine and propyl groups create a specific steric environment that can favor either axial or equatorial attack, leading to a predictable stereochemical outcome.

The reactivity of α-haloketones is notably influenced by the inductive effect of the carbonyl group, which enhances the polarity of the carbon-halogen bond and increases the electrophilicity of the α-carbon. nih.gov Computational studies can quantify the electron distribution within the molecule and map the electrostatic potential, highlighting the likely sites for nucleophilic attack. up.ac.za

To illustrate the type of data generated in these theoretical studies, the following tables present hypothetical, yet realistic, results from DFT calculations on this compound and related derivatives.

Table 1: Calculated Relative Energies of Conformers of 2-Substituted Cyclohexanones

CompoundSubstituent (Axial)Substituent (Equatorial)ΔE (kcal/mol) (Equatorial - Axial)Favored Conformer
2-BromocyclohexanoneBrH-1.5Axial
2-Propylcyclohexanone (B1346617)PropylH+2.1Equatorial
This compoundBrPropyl+1.8Propyl Equatorial / Br Axial
This compoundPropylBr-1.8Br Equatorial / Propyl Axial

Note: The energy difference (ΔE) indicates the relative stability. A positive value means the equatorial conformer is higher in energy (less stable) than the axial conformer.

Table 2: Theoretical Activation Energies for Nucleophilic Addition of Hydride

SubstrateTrajectory of AttackActivation Energy (ΔG‡, kcal/mol)Predicted Major Product
CyclohexanoneAxial10.2Axial Attack Product
CyclohexanoneEquatorial11.5Axial Attack Product
This compoundAxial14.8Equatorial Attack Product
This compoundEquatorial12.3Equatorial Attack Product

Note: Lower activation energy indicates a kinetically more favorable reaction pathway.

These computational approaches provide a framework for rationalizing and predicting the chemical behavior of complex molecules like this compound. By dissecting the contributions of steric and electronic effects, theoretical studies serve as an indispensable tool in the design of stereoselective syntheses and in the fundamental understanding of reaction mechanisms. academie-sciences.fr

Synthetic Utility and Advanced Applications of 2 Bromo 2 Propylcyclohexanone

Building Block in Complex Organic Synthesis

In the realm of complex organic synthesis, α-haloketones are valuable building blocks due to their dual reactivity, possessing both an electrophilic carbon atom attached to the bromine and an electrophilic carbonyl carbon. boronmolecular.com 2-Bromo-2-propylcyclohexanone is, therefore, a key starting material for the construction of more intricate molecular architectures. The bromine atom can be readily displaced by a variety of nucleophiles, while the ketone functionality allows for a wide range of transformations, including reductions, additions, and condensations.

The general reactivity of α-brominated cyclohexanones suggests that this compound can participate in a variety of carbon-carbon bond-forming reactions. These reactions are fundamental to the assembly of complex organic molecules. For instance, it can serve as a substrate in alkylation reactions with organometallic reagents or in the formation of enolates, which can then react with other electrophiles. The propyl group at the C2 position would sterically hinder the approach of nucleophiles, potentially leading to different stereochemical outcomes compared to 2-bromocyclohexanone (B1249149).

Below is a table summarizing the key structural features of this compound that make it a useful building block:

FeatureDescriptionSynthetic Relevance
α-Bromo Ketone A ketone with a bromine atom on the carbon adjacent to the carbonyl group.Provides two reactive sites: the electrophilic carbon attached to bromine and the carbonyl carbon.
Cyclohexane (B81311) Ring A six-membered aliphatic ring.Serves as a scaffold for the construction of cyclic and polycyclic compounds.
Propyl Group A three-carbon alkyl substituent at the C2 position.Influences the steric and electronic properties of the molecule, potentially directing the stereochemical course of reactions.

Precursor for Diverse Chemical Compounds

The reactivity of this compound allows for its conversion into a wide array of other chemical compounds. The primary reaction pathways include nucleophilic substitution, elimination, and rearrangement reactions.

Nucleophilic Substitution: The carbon atom bearing the bromine atom is electrophilic and susceptible to attack by nucleophiles. This allows for the introduction of a variety of functional groups at the α-position. Examples of nucleophiles and the resulting products are outlined in the table below:

NucleophileProduct
Hydroxide (B78521) (OH⁻)2-Hydroxy-2-propylcyclohexanone
Alkoxides (RO⁻)2-Alkoxy-2-propylcyclohexanone
Amines (RNH₂)2-Amino-2-propylcyclohexanone derivatives
Cyanide (CN⁻)2-Cyano-2-propylcyclohexanone
Thiolates (RS⁻)2-Thioalkyl-2-propylcyclohexanone

Elimination Reactions: In the presence of a base, this compound can undergo dehydrobromination to yield α,β-unsaturated ketones. Depending on the reaction conditions and the base used, this elimination can lead to the formation of 2-propyl-2-cyclohexen-1-one. This transformation is a valuable method for introducing unsaturation into the cyclohexanone (B45756) ring.

Rearrangement Reactions: Under certain conditions, α-haloketones can undergo rearrangement reactions, such as the Favorskii rearrangement. When treated with a strong base, this compound could potentially rearrange to form a cyclopropanone (B1606653) intermediate, which would then be opened by a nucleophile to yield a carboxylic acid derivative with a five-membered ring.

Role in the Construction of Bioactive Molecules and Natural Product Analogs

Halogenated organic compounds are crucial intermediates in the synthesis of many biologically active molecules and natural products. nih.gov The introduction of a bromine atom, as in this compound, provides a handle for further chemical modifications, enabling the construction of complex molecular frameworks found in pharmaceuticals and natural products.

While direct applications of this compound in the synthesis of specific bioactive molecules are not extensively documented, its potential can be inferred from the known syntheses of natural products containing cyclohexane units. elsevierpure.com The functionalized cyclohexanone ring system is a common motif in a variety of natural products, including terpenoids and alkaloids. The ability to introduce various substituents at the C2 position via the bromo intermediate makes this compound a potentially valuable precursor for the synthesis of analogs of these natural products, which can be used to study structure-activity relationships.

Application in Material Science and Polymer Chemistry (e.g., as Macroinitiator Precursor)

In the field of material science and polymer chemistry, compounds containing a carbon-bromine bond can serve as initiators for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). While not a direct macroinitiator itself, this compound could be chemically modified to become a precursor for such an initiator.

For instance, the ketone functionality could be reduced to a hydroxyl group, which can then be esterified with a molecule containing an ATRP initiating site, such as 2-bromoisobutyryl bromide. The resulting molecule would possess a site for initiating polymer growth. This bifunctional nature would allow for the synthesis of polymers with a cyclohexyl group at one end, potentially influencing the physical properties of the resulting material. The synthesis of polymer brushes using surface-adsorbed macro-initiators often involves 2-bromoester initiator groups. manchester.ac.uk

The general scheme for converting this compound into a potential ATRP initiator is as follows:

Reduction of the ketone: this compound is reduced to 2-Bromo-2-propylcyclohexanol.

Esterification: The resulting alcohol is reacted with an acyl halide containing a bromine atom, such as 2-bromoisobutyryl bromide, to form an ester that can act as an ATRP initiator.

This approach would allow for the synthesis of well-defined polymers with a functionalized alicyclic end-group, which could be of interest for applications in coatings, adhesives, and other advanced materials.

Q & A

Basic Research Questions

Q. How can researchers optimize the bromination step in synthesizing 2-bromo-2-propylcyclohexanone?

  • Methodological Answer : The bromination of cyclohexanone derivatives typically involves controlled addition of bromine under cooling (25–30°C) to minimize side reactions. A 1:1 molar ratio of cyclohexanone to bromine is recommended, with continuous stirring to ensure homogeneity. Post-reaction, the organic layer is separated, dried (e.g., calcium chloride), and purified via vacuum distillation (96–99°C at 18 mm Hg) to achieve ~67% yield .
  • Key Considerations :

  • Temperature control prevents over-bromination.
  • Use ether for aqueous layer extraction to recover unreacted starting material.

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer : Distillation under reduced pressure is critical to isolate the product while avoiding thermal decomposition. Post-distillation, purity can be verified via GC-MS or refractive index measurements (e.g., nD20=1.5120n_D^{20} = 1.5120 for 2-bromocyclohexanone analogs) . For trace impurities, column chromatography with silica gel and hexane/ethyl acetate eluents is advised.

Q. Which analytical methods are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1\text{H}-NMR should show distinct signals for the cyclohexanone ring (δ 1.5–2.5 ppm) and brominated quaternary carbon.
  • GC-MS : Look for a molecular ion peak at m/z 207 (C9_9H15_{15}BrO+^+) and fragmentation patterns consistent with α-bromoketones.
  • Elemental Analysis : Confirm Br content (~38.6%) to validate stoichiometry .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store in amber glass vials at 0–6°C under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation. Purity degrades significantly above 25°C, as noted in safety data for brominated cyclohexanone analogs .

Advanced Research Questions

Q. What mechanistic insights explain the preference for substitution over elimination in reactions involving this compound?

  • Methodological Answer : The steric bulk of the 2-propyl group disfavors E2 elimination by hindering anti-periplanar alignment. Kinetic studies using deuterated solvents (e.g., DMSO-d6_6) can track SN_\text{N}2 pathways. Computational modeling (DFT) predicts transition-state energies, with Mulliken charges highlighting nucleophilic attack sites .

Q. How can computational tools predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate LUMO maps to identify electrophilic centers.
  • Reaxys/PubChem Databases : Cross-reference analogous bromoketones (e.g., 2-bromo-2-methylpentane) to predict reaction outcomes .
  • Example Prediction : The α-bromo group activates the ketone for nucleophilic addition, while the propyl group sterically directs regioselectivity.

Q. How should researchers resolve contradictions in reported yields for this compound synthesis?

  • Methodological Answer :

  • Statistical Analysis : Perform ANOVA on published protocols to identify variables (e.g., solvent polarity, catalyst presence) causing yield discrepancies.
  • Reproducibility Checks : Replicate methods under controlled conditions, documenting deviations (e.g., stirring rate, humidity) .
  • Table : Yield Comparison Across Studies
Bromine Equiv.Temperature (°C)Yield (%)Reference
1.025–3067
1.230–3558[Hypothetical]

Q. What impact does impurity content (e.g., residual solvents) have on downstream applications of this compound?

  • Methodological Answer : Trace solvents (e.g., ether, THF) can catalyze unintended side reactions, such as ketal formation. Quantify impurities via HPLC and correlate with reaction outcomes (e.g., reduced enantiomeric excess in pharmaceutical intermediates). Purity >97% is critical for reproducible catalysis studies, as emphasized in pharmaceutical intermediate guidelines .

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